Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate
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Overview
Description
Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate is a chemical compound with the molecular formula C13H16N2O3. It is a member of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an ester in the presence of a catalyst can yield the desired azepine derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted azepine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate: Another azepine derivative with similar structural features.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Exhibits a wide spectrum of biological activities.
Uniqueness
Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
209983-86-8 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl N-(4-oxo-1,2,3,5-tetrahydro-3-benzazepin-5-yl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)15-11-10-6-4-3-5-9(10)7-8-14-12(11)16/h3-6,11H,2,7-8H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
IPNIHGMRARYUEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1C2=CC=CC=C2CCNC1=O |
Origin of Product |
United States |
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